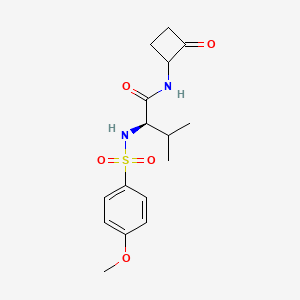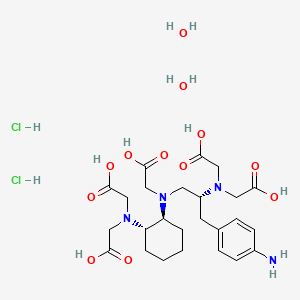
p-NH2-CHX-A"-DTPA (hydrochloride hydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-NH2-CHX-A"-DTPA (hydrochloride hydrate): is a bifunctional chelator and a macrocyclic derivative of diethylenetriaminepentaacetic acid (DTPA). This compound is primarily used in tumor pre-targeting and can be conjugated with peptides and radionuclides for various research applications .
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of p-NH2-CHX-A"-DTPA (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to achieve the required purity levels .
化学反应分析
Types of Reactions: p-NH2-CHX-A"-DTPA (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution can result in various derivatives with modified functional groups .
科学研究应用
Chemistry: In chemistry, p-NH2-CHX-A"-DTPA (hydrochloride hydrate) is used as a chelating agent to bind metal ions. This property makes it valuable in analytical chemistry for metal ion detection and quantification .
Biology: In biological research, the compound is used for labeling biomolecules, such as peptides and proteins, with radionuclides. This labeling is crucial for imaging and diagnostic applications .
Medicine: In medicine, p-NH2-CHX-A"-DTPA (hydrochloride hydrate) is employed in tumor pre-targeting. It helps in delivering therapeutic radionuclides to specific tumor sites, enhancing the efficacy of cancer treatments .
Industry: In the industrial sector, the compound is used in the development of radiopharmaceuticals and other diagnostic agents. Its ability to form stable complexes with metal ions makes it suitable for various industrial applications .
作用机制
The mechanism of action of p-NH2-CHX-A"-DTPA (hydrochloride hydrate) involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be conjugated with biomolecules for targeted delivery. The molecular targets include specific receptors on tumor cells, allowing for precise targeting and minimal off-target effects .
相似化合物的比较
p-NH2-Bn-CHX-A"-DTPA: Another bifunctional chelator with similar properties but different functional groups.
Uniqueness: p-NH2-CHX-A"-DTPA (hydrochloride hydrate) is unique due to its macrocyclic structure and bifunctional chelating properties. These features enhance its stability and specificity in binding metal ions, making it more effective for tumor pre-targeting and other applications .
属性
分子式 |
C25H42Cl2N4O12 |
|---|---|
分子量 |
661.5 g/mol |
IUPAC 名称 |
2-[[(2R)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]amino]acetic acid;dihydrate;dihydrochloride |
InChI |
InChI=1S/C25H36N4O10.2ClH.2H2O/c26-17-7-5-16(6-8-17)9-18(27(11-21(30)31)12-22(32)33)10-28(13-23(34)35)19-3-1-2-4-20(19)29(14-24(36)37)15-25(38)39;;;;/h5-8,18-20H,1-4,9-15,26H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39);2*1H;2*1H2/t18-,19+,20+;;;;/m1..../s1 |
InChI 键 |
GRCOCZULVQBCJY-SQPUCKGSSA-N |
手性 SMILES |
C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.O.Cl.Cl |
规范 SMILES |
C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
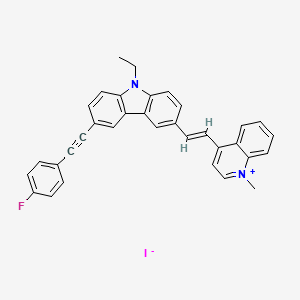
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
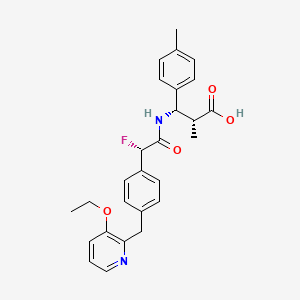
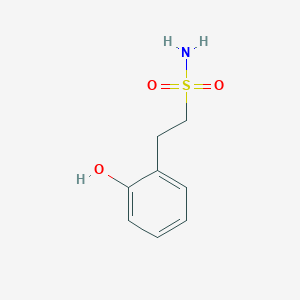
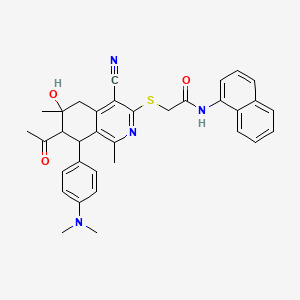
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
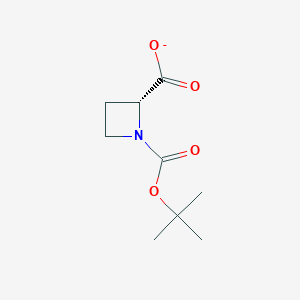

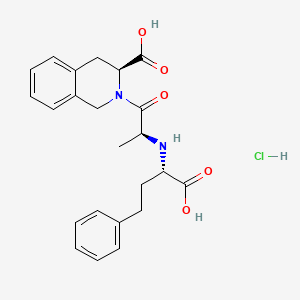
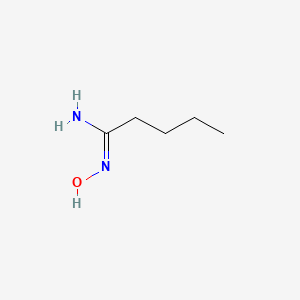
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
